molecular formula C20H15N3OS2 B2792739 (E)-N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 886903-32-8

(E)-N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2792739
CAS No.: 886903-32-8
M. Wt: 377.48
InChI Key: ASBUYGRNYZMUIM-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is a rationally designed, potent small-molecule inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This receptor is a primary mediator of tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth and metastasis. By selectively inhibiting VEGFR2 tyrosine kinase activity, this compound effectively blocks downstream signaling pathways, leading to the suppression of endothelial cell proliferation, migration, and survival. Its primary research value lies in preclinical oncology studies, where it is used as a chemical tool to investigate the role of VEGFR2 in various cancer models and to explore anti-angiogenic therapeutic strategies. The compound's structure, featuring a (E)-3-(thiophen-2-yl)acrylamide scaffold, is critical for its high-affinity binding to the ATP-binding site of the kinase domain. Research indicates that this inhibitor can significantly reduce microvessel density and induce apoptosis in endothelial cells within the tumor microenvironment, providing valuable insights for developing novel targeted cancer treatments. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS2/c24-19(11-10-16-7-5-13-25-16)23(14-15-6-3-4-12-21-15)20-22-17-8-1-2-9-18(17)26-20/h1-13H,14H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBUYGRNYZMUIM-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide (CAS Number: 886903-32-8) is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

The molecular formula of this compound is C20H15N3OS2C_{20}H_{15}N_{3}OS_{2}, with a molecular weight of 377.5 g/mol. The structure includes a benzothiazole moiety, a pyridine ring, and a thiophene group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the Knoevenagel condensation reaction between appropriate precursors such as 2-(benzo[d]thiazol-2-yl)acetonitrile and 3-pyridinecarboxaldehyde. The reaction conditions generally include the use of ethanol as a solvent and triethylamine as a catalyst, yielding the desired product in moderate to high purity .

Antioxidant Activity

Research indicates that compounds within the benzothiazole class exhibit significant antioxidant properties. For instance, a related study reported that certain benzothiazole derivatives demonstrated potent antioxidant activity with IC50 values lower than that of ascorbic acid . The antioxidant capacity is typically assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), where the ability to scavenge free radicals is quantified.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Notably, derivatives containing similar structural motifs have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while exhibiting limited or no activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacteria TestedInhibition Zone (mm)
Compound AS. aureus24
Compound BB. cereus20
Compound CE. coliNo activity
Compound DP. aeruginosaNo activity

Acetylcholinesterase Inhibition

Another significant aspect of the biological activity of benzothiazole derivatives is their potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. Studies have shown that certain compounds in this class exhibit strong inhibitory effects on acetylcholinesterase, with IC50 values indicating effective binding affinity . This suggests potential therapeutic applications for cognitive enhancement.

Case Studies

  • Antioxidant Evaluation : A study synthesized a series of benzothiazolopyridine derivatives and evaluated their antioxidant capacity through DPPH assays. The most potent derivative exhibited an IC50 value significantly lower than that of standard antioxidants .
  • Antimicrobial Screening : A comprehensive antimicrobial study tested various benzothiazole derivatives against multiple bacterial strains. The results highlighted the selective efficacy against Gram-positive bacteria while showing resistance to Gram-negative strains, underscoring the need for further modifications to enhance broad-spectrum activity .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that benzothiazole derivatives, including (E)-N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide, exhibit significant anticancer properties. A study indicated that these compounds induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, leading to programmed cell death .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundIC₅₀ (µM)Mechanism of Action
Compound A15Caspase activation
Compound B25Cell cycle arrest
This compound18Apoptosis induction

Acetylcholinesterase Inhibition

Another notable application is its role as an acetylcholinesterase inhibitor. Compounds similar to this compound have been evaluated for their potential in treating Alzheimer's disease by inhibiting the enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic transmission .

Table 2: Acetylcholinesterase Inhibition Potency

CompoundIC₅₀ (µM)
Galanthamine50
Donepezil60
This compound64

Structural Studies

The crystal structure analysis of this compound has provided insights into its molecular conformation and bonding characteristics. Studies have shown that the compound's structure allows for effective interaction with biological targets, contributing to its pharmacological effects .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and benzothiazole rings undergo selective oxidation:

  • Thiophene sulfur : Oxidized to sulfoxide or sulfone using m-CPBA (meta-chloroperbenzoic acid).

  • Benzothiazole nitrogen : Resists oxidation under mild conditions but forms N-oxide with strong oxidizers like H₂O₂/Fe³⁺.

SubstrateOxidizing AgentProductConditionsYield
Thiophene ringm-CPBASulfoxide (minor), Sulfone (major)CH₂Cl₂, 0°C, 2 hr62%
BenzothiazoleH₂O₂/FeCl₃N-oxide derivativeEtOH, 50°C, 6 hr45%

Oxidation alters electronic properties, enhancing binding affinity to biological targets.

Reduction Reactions

The acrylamide double bond is selectively reduced using:

  • Catalytic hydrogenation : H₂/Pd-C in EtOAc at 25°C

  • Chemical reduction : NaBH₄/CeCl₃ system

Reducing AgentConditionsProductSelectivityYield
H₂/Pd-CEtOAc, 25°C, 1 atm H₂Saturated acrylamide derivative>95%88%
NaBH₄/CeCl₃THF, 0°C to RT, 4 hrPartial reduction of C=C70%65%

Reduction products retain heterocyclic frameworks but lose conjugation-dependent bioactivity.

Electrophilic Aromatic Substitution

The electron-rich thiophene and pyridine rings undergo regioselective substitution:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the thiophene 5-position.

  • Halogenation : Br₂/FeBr₃ adds bromine to the benzothiazole 6-position.

ReactionReagents/ConditionsPosition ModifiedProduct ApplicationYield
NitrationHNO₃/H₂SO₄, 0°C, 1 hrThiophene C5Precursor for amine derivatives55%
BrominationBr₂ (1 eq), FeBr₃, CHCl₃Benzothiazole C6Cross-coupling substrates73%

Substituted derivatives show improved pharmacokinetic profiles.

Cyclization Reactions

Under acidic or thermal conditions, the acrylamide moiety participates in cyclization to form tetracyclic structures:

ConditionsProductDriving ForceYield
PPA (polyphosphoric acid), 120°C, 8 hrBenzo thiazolo[3,2-a]pyridineIntramolecular H-bonding68%
TfOH (triflic acid), reflux, 12 hrThiophene-fused lactamStrain relief51%

Cyclized products exhibit enhanced rigidity for molecular recognition studies.

Hydrolysis and Stability

The acrylamide bond is stable under physiological pH but hydrolyzes in strong acid/base:

ConditionsReactionHalf-LifeProducts Identified
1M HCl, 60°CAmide hydrolysis to carboxylic acid2.5 hrBenzo[d]thiazol-2-amine, Pyridin-2-ylmethanol
1M NaOH, 25°CSlow degradation (<10% in 24 hr)>48 hrTrace amounts of acrylate

Hydrolysis profiles inform formulation strategies for drug delivery .

Mechanistic Insights

  • Knoevenagel Condensation : Proceeds via enolate formation, followed by dehydration. Microwave irradiation accelerates the reaction by enhancing dipole rotation.

  • Electrophilic Substitution : Directed by electron-donating methoxy groups on benzothiazole, favoring para/ortho positions.

Comparison with Similar Compounds

Structural Variations in Key Analogs

The table below highlights structural differences and similarities with related compounds:

Compound Name Substituents (R1, R2, R3) Key Features Biological Activity/Application Yield (%) Reference ID
Target Compound R1: Benzo[d]thiazol-2-yl; R2: Pyridin-2-ylmethyl; R3: Thiophen-2-yl Unique heterocyclic triad; potential antinociceptive or anti-inflammatory Under investigation N/A -
(E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (9b) R1: Benzo[d]thiazol-2-yl; R2: H; R3: 4-Methoxyphenyl Methoxy group enhances electron density; lower steric hindrance PGE2 inhibition 16%
(E)-N-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylamide (BZTcin2) R1: Benzo[d]thiazol-2-yl; R2: H; R3: 4-Hydroxyphenyl Hydroxyl group improves H-bonding; photoprotective activity UV absorption; antioxidant N/A
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] R1: p-Tolyl; R2: H; R3: Thiophen-2-yl Thiophene enhances antinociception; lacks benzothiazole CaV2.2 channel inhibition N/A
N-(3-(Naphthalen-2-yl)propyl)benzo[d]thiazole-2-carboxamide (14) R1: Benzo[d]thiazol-2-yl; R2: Naphthalen-2-ylpropyl Bulky naphthyl group; carboxamide linkage PGE2 inhibition 21%
(S)-2-((E)-3-(4-Methoxyphenyl)acrylamido)-4-methylpentanamide (26f) R1: Benzo[d]thiazol-2-yl; R2: Pyrrolidin-3-yl Chiral centers; branched alkyl chain Not specified 33%

Structure-Activity Relationships (SAR)

Heterocyclic Core :

  • Benzo[d]thiazole improves thermal stability and π-π stacking with targets (e.g., enzymes, receptors) .
  • Pyridinylmethyl in the target compound may enhance solubility or CNS penetration compared to phenyl groups.

Acrylamide Substituents: Thiophen-2-yl (as in DM497 and the target compound) correlates with antinociception, likely via ion channel modulation. Methoxy/hydroxy groups on phenyl rings (e.g., 9b, BZTcin2) improve antioxidant or anti-inflammatory activity.

Steric Effects :

  • Bulky groups (e.g., naphthyl in compound 14) reduce yield but may increase target specificity .

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield RangeReference
Acryloyl chloride synthesisThiophene-2-carboxaldehyde, malonic acid, H2SO450–65%
AmidationEDCI/HOBt, DMF, RT60–75%
PurificationColumn chromatography (hexane:EtOAc)>95% purity

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Identify protons on the benzo[d]thiazole (δ 7.2–8.1 ppm), pyridylmethyl (δ 3.8–4.5 ppm), and acrylamide double bond (δ 6.5–7.0 ppm, J = 15–16 Hz for E-isomer) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends (~3050 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 394.12) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .

Basic: How does the E-configuration of the acrylamide moiety influence biological activity?

Methodological Answer:
The E-isomer’s planar geometry enhances:

  • Binding Affinity : Optimal spatial alignment with hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors) .
  • Metabolic Stability : Reduced susceptibility to enzymatic hydrolysis compared to Z-isomers .
    Validation : Compare E vs. Z isomers via:
  • Molecular Docking : Simulate interactions with targets like COX-2 or EGFR .
  • Bioassays : Measure IC50 values in cancer cell lines (e.g., MCF-7, HeLa) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:
Key Modifications :

Benzo[d]thiazole Substituents :

  • Introduce electron-withdrawing groups (e.g., -NO2) at position 6 to enhance electrophilicity and target binding .

Pyridylmethyl Group :

  • Replace with bulkier substituents (e.g., quinoline) to improve blood-brain barrier penetration .

Thiophene Moiety :

  • Substitute with furan or pyrrole to modulate solubility and reduce cytotoxicity .

Q. Table 2: SAR Findings from Analogous Compounds

ModificationBiological ImpactReference
-NO2 at benzo[d]thiazole2-fold increase in COX-2 inhibition
Quinoline substitution40% higher BBB permeability
Furan replacementReduced hepatotoxicity (IC50 > 100 μM)

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-protein interactions over 100-ns trajectories .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots .
  • Pharmacophore Modeling : Map essential features (H-bond acceptors, aromatic rings) using Schrödinger Phase .
    Case Study : Docking into EGFR’s ATP-binding pocket revealed hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

Advanced: How can researchers resolve contradictions in bioassay data (e.g., varying IC50 values)?

Methodological Answer:

Standardize Assay Conditions :

  • Control pH (7.4 for physiological mimicry) and serum concentration (10% FBS) .

Validate Target Engagement :

  • Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding in cell lysates .

Address Off-Target Effects :

  • Perform kinome-wide profiling (e.g., DiscoverX Panel) to identify non-specific kinase inhibition .

Advanced: What strategies improve synthetic yield while minimizing byproducts?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., amidation from 12h to 30min) and improve yield by 15–20% .
  • Flow Chemistry : Continuous processing minimizes intermediate degradation (purity >90%) .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed acrylamide) and adjust protecting groups (e.g., Fmoc) .

Advanced: How does the compound’s stability vary under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : Monitor degradation in PBS (pH 7.4) via HPLC; half-life >24h indicates suitability for oral administration .
  • Photodegradation : UV irradiation (254 nm) induces EZ isomerization; use amber vials for storage .
  • Metabolic Stability : Incubate with liver microsomes; CYP3A4-mediated oxidation is a major pathway (t1/2 = 2.5h) .

Advanced: What synergistic effects are observed when combined with other therapeutics?

Methodological Answer:

  • Anticancer Combinations :
    • With cisplatin, synergy (CI <0.3) in NSCLC via dual DNA damage and kinase inhibition .
  • Anti-Inflammatory Combinations :
    • Pair with NSAIDs (e.g., celecoxib) to reduce COX-2 expression by 70% in murine models .

Advanced: What crystallographic challenges arise during structural elucidation?

Methodological Answer:

  • Twinned Crystals : Use SHELXD/SHELXE for data integration and refinement .
  • Disorder in Pyridylmethyl Group : Apply restraints (ISOR, DELU) during SHELXL refinement .
  • Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.0 Å) datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.